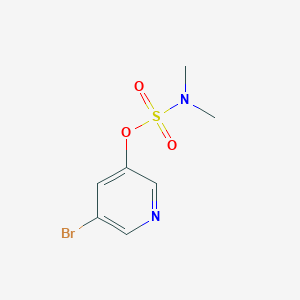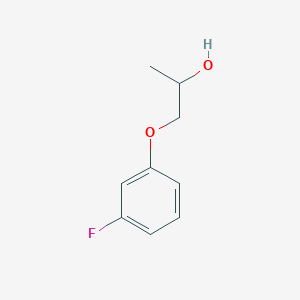
1-(3-Fluorophenoxy)propan-2-ol
Übersicht
Beschreibung
“1-(3-Fluorophenoxy)propan-2-ol” is a chemical compound with the molecular formula C9H11FO2 . It has a molecular weight of 170.18 . The compound is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of “1-(3-Fluorophenoxy)propan-2-ol” consists of a three-carbon chain (propan-2-ol) with a fluorophenoxy group attached to the first carbon .Physical And Chemical Properties Analysis
“1-(3-Fluorophenoxy)propan-2-ol” is a pale-yellow to yellow-brown liquid . More specific physical and chemical properties such as boiling point, density, and solubility are not available in the current resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds
Research highlights the synthesis and characterization of novel compounds involving 1-(3-Fluorophenoxy)propan-2-ol derivatives. For instance, novel tetra-substituted metal-free and metallophthalocyanines have been synthesized, showing potential for water solubility enhancements and aggregation behavior studies in various solvents. These compounds exhibit interesting UV–vis, IR, 1H NMR, 13C NMR, MS spectroscopic data, and elemental analysis characteristics, suggesting potential applications in fields such as photodynamic therapy and as dyes or pigments in industrial applications (Acar et al., 2012).
Antimicrobial and Antiradical Activities
Some derivatives of 1-(3-Fluorophenoxy)propan-2-ol have been evaluated for their antimicrobial and antiradical activities. A homologous series of these derivatives showed activity against human pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. These activities were measured using minimum inhibitory concentrations, demonstrating the potential of these compounds in developing new antimicrobial agents with specific effectiveness against certain bacteria and fungi (Čižmáriková et al., 2020).
Fluorescent Markers for Biodiesel Quality Monitoring
Innovative fluorescent markers synthesized from 1-(3-Fluorophenoxy)propan-2-ol derivatives, intended for biodiesel quality monitoring, have shown promising photophysical properties. These markers, derived from industrial waste materials like cardanol and glycerol, demonstrated low acute toxicity across several biological models, including Daphnia similis and Oreochromis niloticus. Such findings highlight the potential of these compounds in environmental applications, aligning with green chemistry principles by utilizing waste materials for creating valuable products (Pelizaro et al., 2019).
Corrosion Inhibition
Research into the synthesis of tertiary amines derived from 1,3-di-amino-propan-2-ol, including compounds related to 1-(3-Fluorophenoxy)propan-2-ol, has shown that these compounds exhibit significant inhibition of carbon steel corrosion. Through potentiodynamic polarization measurement and electrochemical impedance spectroscopy, these compounds demonstrate potential as effective anodic inhibitors, suggesting their utility in industrial applications to enhance the durability and lifespan of metal structures (Gao et al., 2007).
Eigenschaften
IUPAC Name |
1-(3-fluorophenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5,7,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZFMJYKQHJPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenoxy)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



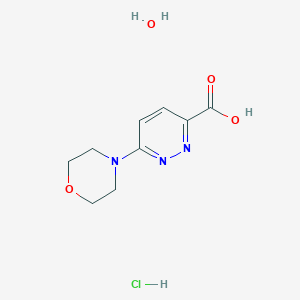
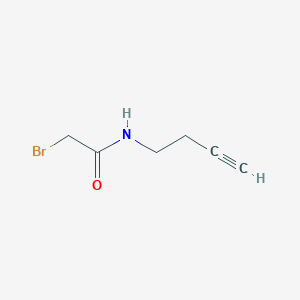


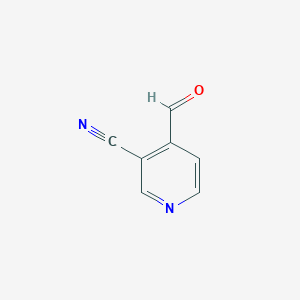
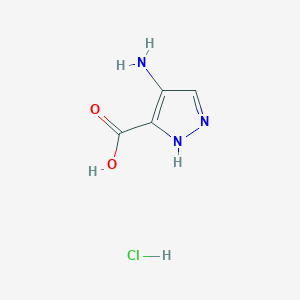
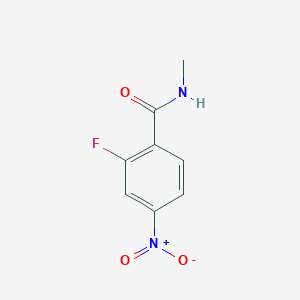
![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442387.png)

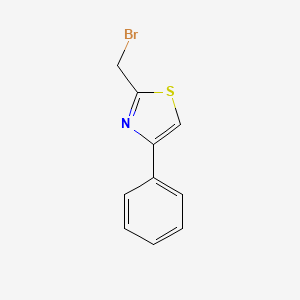
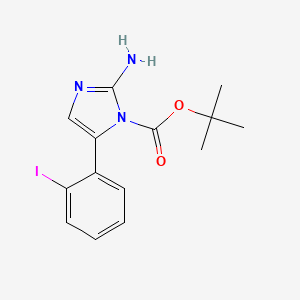
![Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-](/img/structure/B1442394.png)

